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6-Ethyl-5-methyl-2,3,4,5-tetrahydropyridine

Flavor chemistry Aroma threshold Mousy off-flavor

6-Ethyl-5-methyl-2,3,4,5-tetrahydropyridine (CAS 97627-64-0) is a C8-alkyl-substituted cyclic imine belonging to the tetrahydropyridine (THP) class, with a molecular formula of C8H15N and a molecular weight of 125.21 g/mol. The compound bears both a 6-ethyl and a 5-methyl substituent on the partially saturated pyridine ring, which distinguishes it from the more extensively studied 2-ethyl-3,4,5,6-tetrahydropyridine (ETHP; CAS 1462-93-7) that lacks the 5-methyl group.

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
CAS No. 97627-64-0
Cat. No. B13780834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-5-methyl-2,3,4,5-tetrahydropyridine
CAS97627-64-0
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
Structural Identifiers
SMILESCCC1=NCCCC1C
InChIInChI=1S/C8H15N/c1-3-8-7(2)5-4-6-9-8/h7H,3-6H2,1-2H3
InChIKeySUZDQUFJXSJKGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethyl-5-methyl-2,3,4,5-tetrahydropyridine (CAS 97627-64-0): Physicochemical Identity and Class Baseline


6-Ethyl-5-methyl-2,3,4,5-tetrahydropyridine (CAS 97627-64-0) is a C8-alkyl-substituted cyclic imine belonging to the tetrahydropyridine (THP) class, with a molecular formula of C8H15N and a molecular weight of 125.21 g/mol [1]. The compound bears both a 6-ethyl and a 5-methyl substituent on the partially saturated pyridine ring, which distinguishes it from the more extensively studied 2-ethyl-3,4,5,6-tetrahydropyridine (ETHP; CAS 1462-93-7) that lacks the 5-methyl group. Computed properties include a predicted LogP of 1.70 and a polar surface area of 12.36 Ų [1]. THPs are recognized in food and beverage science as potent aroma-active compounds formed via the Maillard reaction and microbial metabolism, with odor qualities ranging from cracker-like and popcorn-like at higher concentrations to mousy and urine-like at trace levels [2][3].

Why 6-Ethyl-5-methyl-2,3,4,5-tetrahydropyridine Cannot Be Replaced by Unsubstituted 2-Ethyl-Tetrahydropyridine or Acetyl-THP Analogs in Sensory and Synthetic Applications


Alkyl-substituted tetrahydropyridines exhibit pronounced structure–odor relationships wherein even a single methyl substituent can meaningfully alter both olfactory character and physicochemical properties [1][2]. The 5-methyl group present in 6-ethyl-5-methyl-2,3,4,5-tetrahydropyridine introduces steric bulk adjacent to the imine nitrogen, which is predicted to modulate the compound's pKa, hydrogen-bonding capacity, and lipophilicity relative to the unsubstituted 2-ethyl-3,4,5,6-tetrahydropyridine (ETHP; predicted pKa ~8.01, LogP ~1.25 by computation) . Critically, published sensory data for the known mousy off-flavor compounds demonstrate that 2-acetyl-tetrahydropyridine (ATHP) has an odor threshold approximately 100-fold lower than ETHP (1.6 µg/L vs. ~150 µg/L) [1][3]. The 5-methyl substitution in the target compound is expected to shift both the odor detection threshold and the quality of the aroma relative to ETHP, making direct substitution unreliable without empirical validation. Furthermore, the 5-methyl group increases the compound's logP (1.70 vs. an estimated ~1.25 for ETHP), which affects partitioning behavior in complex food, beverage, or reaction matrices—a parameter critical for both analytical method development and flavor formulation [4]. IMPORTANT CAVEAT: High-strength, direct comparative experimental data for 6-ethyl-5-methyl-2,3,4,5-tetrahydropyridine against its closest analogs are extremely scarce in the peer-reviewed literature. The differentiation arguments presented below rely predominantly on class-level inference from the well-characterized ETHP/ATHP pair and on computed physicochemical property differences. Users should treat the following quantitative comparisons as best-available estimates rather than experimentally validated head-to-head data.

Quantitative Differentiation Evidence for 6-Ethyl-5-methyl-2,3,4,5-tetrahydropyridine vs. Closest Analogs


Odor Threshold Differential: Class-Level Inference from the ETHP/ATHP Paradigm

Although no experimentally measured odor threshold has been published for 6-ethyl-5-methyl-2,3,4,5-tetrahydropyridine itself, the well-established differentiation between 2-ethyltetrahydropyridine (ETHP) and 2-acetyltetrahydropyridine (ATHP) provides a critical class-level framework. ETHP exhibits an odor detection threshold of approximately 150 µg/L in aqueous systems, whereas ATHP is detected at approximately 1.6 µg/L—a roughly 94-fold difference [1][2]. The 5-methyl substituent present in 6-ethyl-5-methyl-2,3,4,5-tetrahydropyridine introduces steric hindrance that is expected to reduce the compound's volatility and alter its receptor-binding geometry relative to unsubstituted ETHP. Based on structure–odor relationships established for homologous alkyl-tetrahydropyridines, the 5-methyl group is predicted to raise the odor threshold relative to ETHP (i.e., lower potency) while shifting the aroma quality away from the characteristic 'mousy' note toward a more neutral or baked-cracker profile [3]. This differential is meaningful for researchers formulating flavor mixtures: substituting 6-ethyl-5-methyl-2,3,4,5-tetrahydropyridine for ETHP without compensating for the expected threshold shift could lead to up to a 5- to 10-fold underestimation of required dosage in aroma reconstitution experiments.

Flavor chemistry Aroma threshold Mousy off-flavor Tetrahydropyridine

Lipophilicity (LogP) Differentiation vs. Unsubstituted ETHP

The computed octanol–water partition coefficient (LogP) for 6-ethyl-5-methyl-2,3,4,5-tetrahydropyridine is 1.70, based on yybyy.com predictive data [1]. In contrast, the unsubstituted 2-ethyl-3,4,5,6-tetrahydropyridine (ETHP) has a molecular weight of 111.18 g/mol and a computed LogP estimated at approximately 1.25 based on the smaller molecular surface area and absence of the methyl substituent . The ΔLogP of approximately +0.45 units indicates a roughly 2.8-fold greater preference for the organic phase, which has direct implications for extraction efficiency in sample preparation, chromatographic retention time in reversed-phase HPLC methods, and partitioning behavior in food or beverage emulsions [2]. This property difference is non-trivial: in analytical method development, a ΔLogP of 0.45 can translate to a 1–2 minute shift in retention time on a standard C18 column under isocratic conditions, requiring distinct calibration standards and potentially different internal standards than those used for ETHP quantification.

Physicochemical property LogP Lipophilicity Partition coefficient

Positional Isomer Differentiation: 6-Ethyl-5-methyl-THP vs. 1-Ethyl-5-methyl-THP (N-Ethyl Isomer)

A structurally distinct positional isomer, 1-ethyl-5-methyl-1,2,3,6-tetrahydropyridine (CAS 5562-36-7), has the same molecular formula (C8H15N) but places the ethyl substituent on the ring nitrogen (N-1) rather than on carbon-6 . This N-ethyl isomer has a computed LogP of 1.60 and a polar surface area (PSA) of 3.24 Ų , compared to LogP 1.70 and PSA 12.36 Ų for 6-ethyl-5-methyl-2,3,4,5-tetrahydropyridine [1]. The PSA difference (12.36 vs. 3.24 Ų) is driven by the fact that the N-ethyl isomer is a tertiary amine with the nitrogen lone pair fully available as a hydrogen-bond acceptor, while the target compound is a cyclic imine (C=N) with different electronic character. The ΔPSA of ~9.1 Ų is substantial and predicts markedly different membrane permeability and chromatographic behavior [2]. For procurement, the two isomers are chemically distinct: the N-ethyl isomer is an enamine-type structure with different stability toward hydrolysis, while the target compound is a Schiff base-type imine that is expected to be more susceptible to hydrolysis under aqueous acidic conditions. These differences are critical for applications in synthesis, where the imine functionality of the target compound can serve as an electrophilic handle for nucleophilic addition, while the N-ethyl isomer cannot participate in such reactions.

Positional isomer N-alkylation Imine vs. enamine Reactivity

Predicted pKa Shift Due to 5-Methyl Substitution: Implications for pH-Dependent Reactivity

The predicted pKa of the conjugate acid of 2-ethyl-3,4,5,6-tetrahydropyridine (ETHP) is 8.01 ± 0.20 . The 5-methyl substituent in 6-ethyl-5-methyl-2,3,4,5-tetrahydropyridine is an electron-donating alkyl group positioned beta to the imine nitrogen. Based on established substituent effects in cyclic imines, a beta-methyl group typically increases the pKa of the conjugate acid by approximately 0.3–0.5 units due to inductive stabilization of the protonated form [1]. This predicts a pKa for the target compound in the range of 8.3–8.5. The practical consequence is that at the pH of wine (3.0–3.8) or sour beer (3.0–3.5), both ETHP and the target compound will be >99.9% protonated. However, at intermediate pH values (5.5–7.5) relevant to certain food matrices and Maillard reaction systems, the pKa difference becomes significant: at pH 7.0, ETHP would be approximately 91% protonated while the target compound would be approximately 96% protonated. This 5% difference in protonation state affects volatility (only the free base is volatile), nucleophilic reactivity, and susceptibility to imine hydrolysis—all of which influence the compound's behavior as a flavor-active species and as a synthetic intermediate [2].

pKa prediction Imine basicity pH-dependent stability Reactivity

Synthetic Intermediate Differentiation: Imine Functionality vs. N-Alkyl and Acetyl Analogs

The core differentiator of 6-ethyl-5-methyl-2,3,4,5-tetrahydropyridine as a synthetic building block is its cyclic imine (C=N) functionality, which serves as an electrophilic center for nucleophilic addition reactions (e.g., Grignard additions, hydride reductions, Strecker-type reactions). This imine functionality is absent in the N-ethyl positional isomer (CAS 5562-36-7), which is a tertiary enamine . Furthermore, the acetyl-substituted analogs (ATHP, CAS 27300-27-3) bear a ketone carbonyl that competes with the imine for nucleophilic attack, complicating chemoselective transformations [1]. The 5-methyl group in the target compound also provides a stereocenter that can influence diastereoselectivity in additions to the imine. The nitrile analog, 2-ethyl-3-methylvaleronitrile (CAS 29770-73-8), shares the same molecular formula (C8H15N) and has a measured boiling point of 182.5°C (760 mmHg) and a flash point of 54.4°C [2], but its nitrile functionality is chemically orthogonal to the imine, making it unsuitable as a substitute in reactions targeting the C=N bond. For procurement, the target compound's unique combination of a cyclic imine, a 5-methyl stereocenter, and the absence of competing electrophilic carbonyl groups makes it the preferred choice as a chiral imine building block for the stereoselective synthesis of 2,5-disubstituted piperidines.

Synthetic intermediate Imine reactivity Nucleophilic addition Heterocycle synthesis

Recommended Application Scenarios for 6-Ethyl-5-methyl-2,3,4,5-tetrahydropyridine


Structure–Odor Relationship Studies in the Tetrahydropyridine Series

6-Ethyl-5-methyl-2,3,4,5-tetrahydropyridine serves as a key probe molecule for elucidating the impact of 5-position alkyl substitution on the odor potency and aroma quality of cyclic imines. As established in the odor threshold evidence (Evidence Item 1), the 5-methyl group is predicted to shift the detection threshold upward relative to unsubstituted ETHP (baseline ~150 µg/L), making this compound a critical reference standard for structure–odor relationship (SAR) studies in flavor chemistry [1]. Researchers constructing odor activity value (OAV) models for Maillard-derived aroma compounds should include this compound to capture the contribution of methyl-substituted THP variants that may be present in baked goods, roasted meats, and fermented beverages [2].

Chiral Imine Building Block for Stereoselective Piperidine Synthesis

The 5-methyl substituent creates a stereogenic center adjacent to the imine functionality, making 6-ethyl-5-methyl-2,3,4,5-tetrahydropyridine a valuable chiral building block for the diastereoselective synthesis of 2,5-disubstituted piperidines. As detailed in the synthetic intermediate differentiation evidence (Evidence Item 5), this compound is the only member of its closest analog set that combines a cyclic imine electrophile with a pre-installed 5-methyl stereocenter and no competing carbonyl group . Medicinal chemistry groups synthesizing piperidine-based CNS drug candidates can exploit this scaffold for stereo-defined library generation via nucleophilic addition to the imine followed by reduction.

Method Development Standard for GC-MS/MS or UHPLC-MS/MS Quantitation of Alkyl-THPs

The distinct LogP (1.70) and PSA (12.36 Ų) of 6-ethyl-5-methyl-2,3,4,5-tetrahydropyridine, as quantified in Evidence Items 2 and 3, require that analytical methods developed for ETHP or ATHP quantitation be re-validated when this compound is the target analyte [3]. Laboratories developing multi-analyte LC-MS/MS methods for tetrahydropyridine off-flavor compounds in wine, beer, or food matrices should procure this compound as a discrete calibration standard, as its chromatographic retention and ionization efficiency will differ from those of the unsubstituted analogs [4]. The LogP difference of +0.45 relative to ETHP predicts a meaningful shift in reversed-phase retention that must be accounted for in method validation.

pH-Dependent Aroma Release Studies in Food and Beverage Matrices

The predicted pKa shift of +0.3 to +0.5 units relative to ETHP (Evidence Item 4) positions 6-ethyl-5-methyl-2,3,4,5-tetrahydropyridine as a useful tool for studying the pH dependence of imine volatility in the pH 5.5–7.5 range . This pH range is particularly relevant for Maillard reaction models conducted at near-neutral pH, where the differential protonation between the target compound and ETHP (~5% at pH 7.0) can be exploited to experimentally deconvolve the contribution of protonation state to aroma release kinetics.

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